![molecular formula C10H21IO2Si B12569086 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol CAS No. 179949-75-8](/img/structure/B12569086.png)

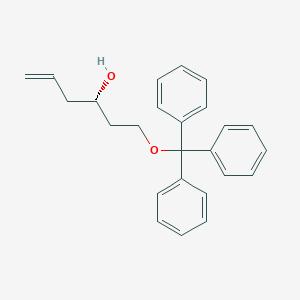

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[tert-Butil(dimetil)silil]oxi}-3-yodobut-2-en-1-ol es un compuesto organosilícico que presenta tanto un átomo de yodo como un grupo éter silil. Este compuesto se utiliza a menudo como reactivo en la síntesis orgánica debido a su reactividad y estabilidad únicas. La presencia del grupo tert-butil(dimetil)silil proporciona protección estérica, mientras que el átomo de yodo ofrece un sitio para una mayor funcionalización.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-{[tert-Butil(dimetil)silil]oxi}-3-yodobut-2-en-1-ol suele implicar la reacción del cloruro de tert-butil(dimetil)silil con un alcohol adecuado en condiciones básicas. El paso de yodación se puede lograr utilizando yoduro de sodio en acetonitrilo a temperaturas elevadas. Aquí se muestra una ruta sintética general:

Protección del grupo alcohol: El alcohol se hace reaccionar con cloruro de tert-butil(dimetil)silil en presencia de una base como el imidazol en cloruro de metileno para formar el éter silil.

Yodación: El alcohol protegido se hace reaccionar entonces con yoduro de sodio en acetonitrilo a 55°C durante 16-18 horas para introducir el átomo de yodo

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su uso especializado en investigación y síntesis en lugar de la fabricación a gran escala. Los métodos utilizados en la síntesis de laboratorio pueden escalarse con los ajustes apropiados a las condiciones de reacción y las técnicas de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

4-{[tert-Butil(dimetil)silil]oxi}-3-yodobut-2-en-1-ol puede sufrir varios tipos de reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos.

Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, particularmente en el doble enlace y el grupo hidroxilo.

Reacciones de acoplamiento: El átomo de yodo puede utilizarse en reacciones de acoplamiento catalizadas por paladio, como las reacciones de Suzuki o Heck.

Reactivos y condiciones comunes

Sustitución: Yoduro de sodio en acetonitrilo.

Oxidación: Agentes oxidantes como PCC (Clorocromato de piridinio) o DMP (Periodanano de Dess-Martin).

Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Acoplamiento: Catalizadores de paladio, bases como carbonato de potasio y disolventes como DMF (Dimetilformamida).

Productos principales

Sustitución: Diversos derivados sustituidos de buten-1-ol.

Oxidación: Cetonas o aldehídos correspondientes.

Reducción: Alcoholes o alcanos correspondientes.

Acoplamiento: Productos acoplados con grupos arilo o vinilo.

Aplicaciones Científicas De Investigación

4-{[tert-Butil(dimetil)silil]oxi}-3-yodobut-2-en-1-ol se utiliza en diversas aplicaciones de investigación científica:

Síntesis orgánica: Como reactivo para introducir funcionalidades de éter silil y yodo.

Química medicinal: En la síntesis de moléculas complejas y posibles candidatos a fármacos.

Ciencia de materiales: Como bloque de construcción para la síntesis de nuevos materiales con propiedades únicas.

Estudios biológicos: En la preparación de moléculas biológicamente activas y sondas.

Mecanismo De Acción

El mecanismo de acción de 4-{[tert-Butil(dimetil)silil]oxi}-3-yodobut-2-en-1-ol depende de la reacción específica en la que esté involucrado. En general, el grupo tert-butil(dimetil)silil proporciona protección estérica y estabilidad, mientras que el átomo de yodo actúa como grupo saliente en las reacciones de sustitución o como socio de acoplamiento en las reacciones catalizadas por paladio. Los objetivos moleculares y las vías implicadas son específicas de las condiciones de reacción y los productos deseados.

Comparación Con Compuestos Similares

Compuestos similares

tert-Butil(dimetil)sililoxi)acetaldehído: Utilizado en reacciones aldólicas y como reactivo en la síntesis orgánica.

tert-Butildimetilsilanol: Utilizado como agente sililante y en la preparación de derivados de éter quiral.

Singularidad

4-{[tert-Butil(dimetil)silil]oxi}-3-yodobut-2-en-1-ol es único debido a la combinación de las funcionalidades de éter silil y yodo, que proporcionan tanto protección estérica como un sitio reactivo para una mayor funcionalización. Esto lo convierte en un reactivo versátil en la síntesis orgánica, particularmente en la preparación de moléculas complejas.

Propiedades

Número CAS |

179949-75-8 |

|---|---|

Fórmula molecular |

C10H21IO2Si |

Peso molecular |

328.26 g/mol |

Nombre IUPAC |

4-[tert-butyl(dimethyl)silyl]oxy-3-iodobut-2-en-1-ol |

InChI |

InChI=1S/C10H21IO2Si/c1-10(2,3)14(4,5)13-8-9(11)6-7-12/h6,12H,7-8H2,1-5H3 |

Clave InChI |

PRQIDCFPERAKGA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)[Si](C)(C)OCC(=CCO)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)

![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)

![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)

![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)

![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)

![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)

![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)